3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile
Overview
Description
3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile is a compound that serves as a key intermediate in the synthesis of various functional fluorophores. The significance of this compound lies in its potential application in the development of fluorescent probes that can be used for the detection of biologically or environmentally relevant species due to its fluorescence properties .
Synthesis Analysis
The synthesis of 3-formylpyrazolo[1,5-a]
Scientific Research Applications
Application 12: Nanotechnology
These applications are based on the general chemical properties and potential uses of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile . For detailed experimental procedures, results, and quantitative data, specialized scientific literature should be consulted. The information provided here is a high-level overview and may not include all technical details or parameters .
Application 18: Neuropharmacology
These applications are speculative and based on the chemical structure and properties of 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile . For concrete experimental procedures, results, and quantitative data, further research and consultation of scientific literature are necessary .
Safety And Hazards
properties
IUPAC Name |
3-formylpyrazolo[1,5-a]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-7-1-2-12-9(3-7)8(6-13)5-11-12/h1-3,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKQMXSIHPOEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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